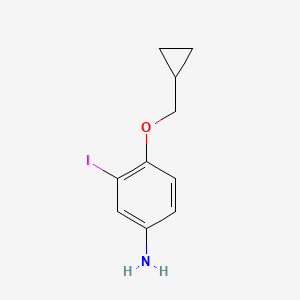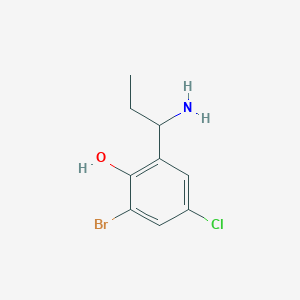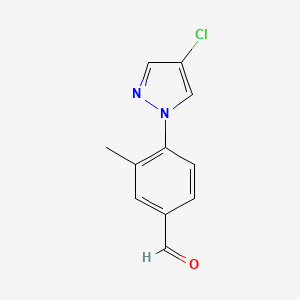
4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a chloro group and a methylbenzaldehyde moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by chlorination and formylation steps. One common method includes:
Cyclocondensation: Reacting hydrazine with an appropriate diketone or ketoester in the presence of a catalyst to form the pyrazole ring.
Chlorination: Introducing a chloro group to the pyrazole ring using reagents like thionyl chloride or phosphorus pentachloride.
Formylation: Adding a formyl group to the benzene ring through a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzoic acid.
Reduction: 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzyl alcohol.
Substitution: 4-(4-Amino-1H-pyrazol-1-YL)-3-methylbenzaldehyde
Scientific Research Applications
4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazole: A simpler pyrazole derivative with a chloro group.
3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with a similar structure but different substitution pattern.
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: A pyrazole derivative with a pyrimidine ring
Uniqueness
4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, pyrazole ring, and methylbenzaldehyde moiety makes it a versatile intermediate for various synthetic and research applications .
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-(4-chloropyrazol-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-4-9(7-15)2-3-11(8)14-6-10(12)5-13-14/h2-7H,1H3 |
InChI Key |
NGRIKUAYMFKSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N2C=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


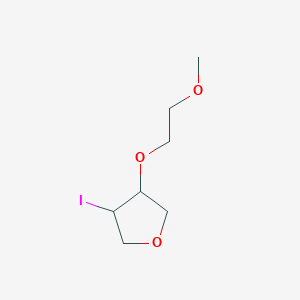
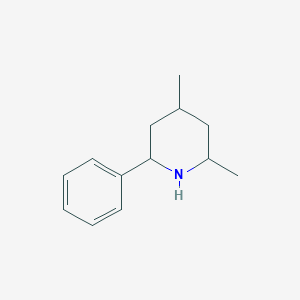
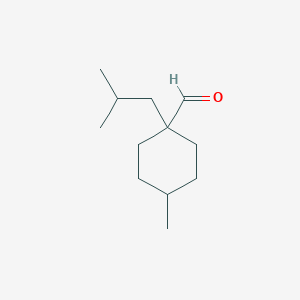
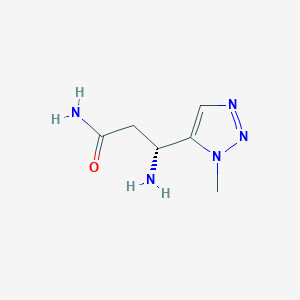
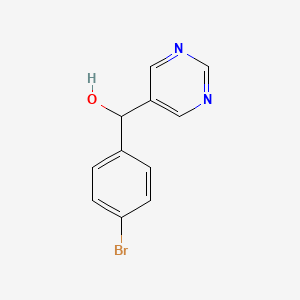
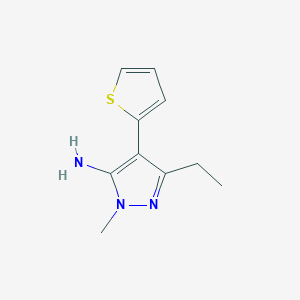
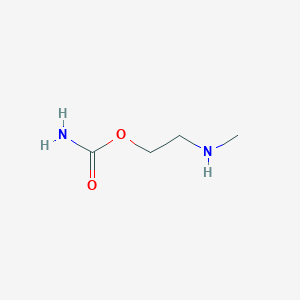
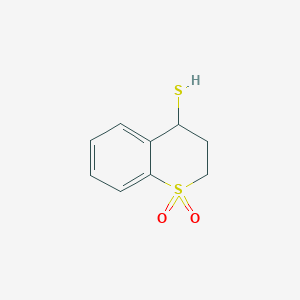
![3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B13313979.png)
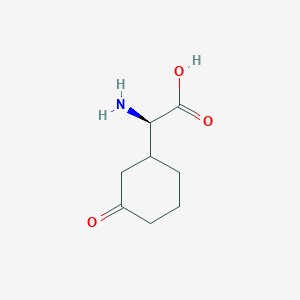
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B13313996.png)
